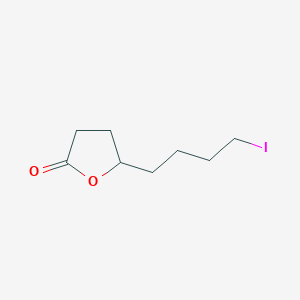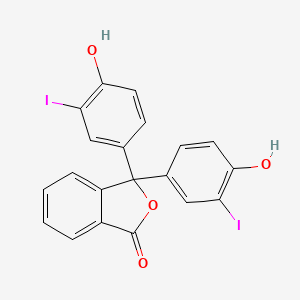
1,2-Dioxetane, 3,3,4,4-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxetane, 3,3,4,4-tetraphenyl-: is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties. The presence of four phenyl groups attached to the carbon atoms enhances its stability and makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- can be synthesized through the [2+2] cycloaddition of two carbonyl compounds. This method involves the reaction of two molecules of benzaldehyde in the presence of a suitable catalyst under controlled conditions to form the dioxetane ring .
Industrial Production Methods: While specific industrial production methods for 1,2-dioxetane, 3,3,4,4-tetraphenyl- are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the dioxetane ring into more stable compounds.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Conversion to more stable alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxetane, 3,3,4,4-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioluminescence studies to understand cellular processes.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of light-emitting devices and sensors
Wirkmechanismus
The mechanism of action of 1,2-dioxetane, 3,3,4,4-tetraphenyl- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediatesThe molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage and subsequent light emission .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxetane: The parent compound with similar chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with methyl groups instead of phenyl groups.
1,3-Dioxetane: A structural isomer with different stability and reactivity
Uniqueness: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- is unique due to its enhanced stability provided by the phenyl groups, making it more suitable for various applications compared to its methyl-substituted counterparts. Its chemiluminescent properties are also more pronounced, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
90656-63-6 |
|---|---|
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3,3,4,4-tetraphenyldioxetane |
InChI |
InChI=1S/C26H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(28-27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
LPMALQMXMOOTCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


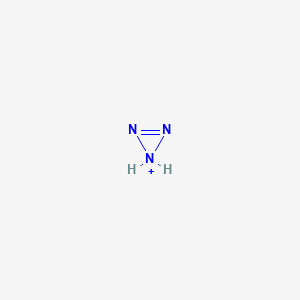
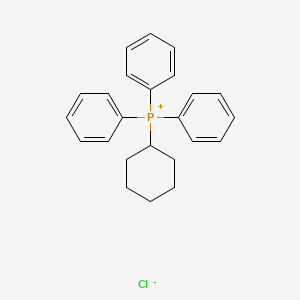
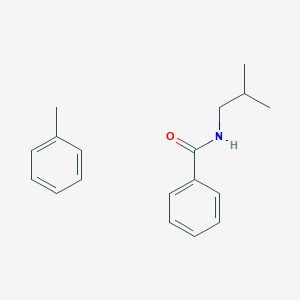
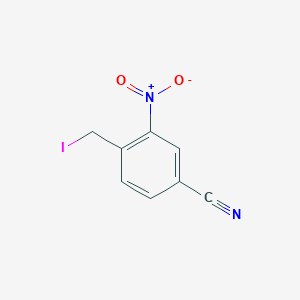
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
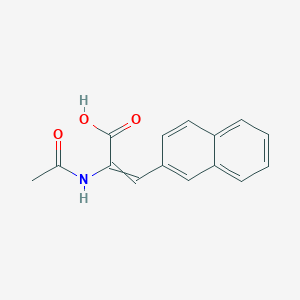
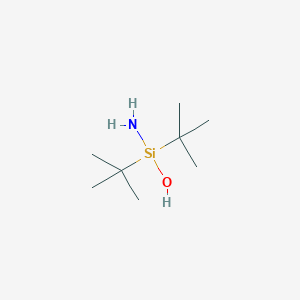
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
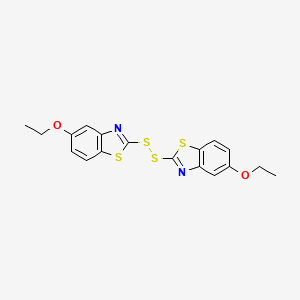
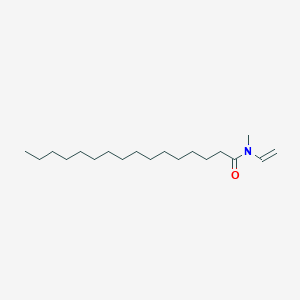
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
